molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1

[3,3'-Bipyridine]-5-carbonitrile

Cat. No.: B599696
CAS No.: 1802-33-1
M. Wt: 181.198
InChI Key: XNLNVPMNYUHAIL-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a nitrile group at the 5-position, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under basic conditions . Another method involves the direct arylation of pyridine using palladium or nickel catalysts .

Industrial Production Methods

Industrial production of [3,3’-Bipyridine]-5-carbonitrile may involve large-scale coupling reactions using robust and scalable catalytic systems. The use of microwave irradiation has been reported to enhance yields and reduce reaction times in the synthesis of bipyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions, often facilitated by the presence of the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-5-carbonitrile often involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting catalytic activity and reactivity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.

    4,4’-Bipyridine: Utilized in the formation of supramolecular structures and as a building block in material science.

    2,3’-Bipyridine: Less common but used in specific catalytic applications.

Uniqueness

[3,3’-Bipyridine]-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position, which can significantly alter its reactivity and coordination properties compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring specific electronic and steric properties .

Properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNVPMNYUHAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660345
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-33-1
Record name [3,3′-Bipyridine]-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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